Molfarnate

Description

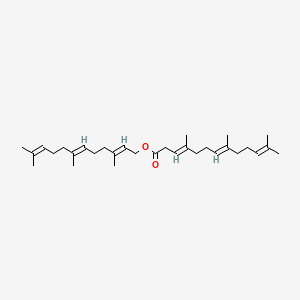

Molfarnate is a therapeutic agent classified as an antiulcer drug, with the molecular formula C₃₁H₅₀O₂ . Based on structural analogs and functional similarities, it is hypothesized to act as a mucosal protective agent, enhancing gastric barrier function or reducing acid secretion indirectly . This compound is recognized under various nomenclature systems globally, including its Japanese designation モルファルナート ().

Properties

CAS No. |

83689-23-0 |

|---|---|

Molecular Formula |

C31H50O2 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoate |

InChI |

InChI=1S/C31H50O2/c1-25(2)13-9-15-27(5)17-11-19-29(7)21-22-31(32)33-24-23-30(8)20-12-18-28(6)16-10-14-26(3)4/h13-14,17-18,21,23H,9-12,15-16,19-20,22,24H2,1-8H3/b27-17+,28-18+,29-21+,30-23+ |

InChI Key |

NNZPUHNTEVTLKH-VIXFLFLMSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC(=O)OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Molfarnate likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Molfarnate can undergo various chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Molfarnate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its antiulcer, anti-inflammatory, and potential osteoporosis treatment properties.

Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Molfarnate involves its inhibitory effect on pro-inflammatory cytokine release. This effect is beneficial in reducing inflammation and treating conditions related to chronic inflammation . The molecular targets and pathways involved include the inhibition of specific enzymes and signaling pathways that mediate inflammation.

Comparison with Similar Compounds

Molfarnate belongs to a broader class of antiulcer agents, which includes compounds with overlapping therapeutic applications but divergent chemical structures and mechanisms. Below, we compare this compound with three functionally similar compounds: Gefarnate , Lozilurea , and Pirenzepine .

Structural and Functional Overview

Table 1: Comparative Analysis of Antiulcer Agents

Key Differences and Similarities

This compound vs. Gefarnate

- Mechanism : Both compounds likely share a mucosal reinforcement mechanism, but Gefarnate is explicitly documented to stimulate gastric mucus production, whereas this compound’s action remains inferred .

This compound vs. Lozilurea

- Mechanistic Uncertainty : Lozilurea’s antiulcer mechanism is unspecified in the evidence, though its structure implies possible cytoprotective or antisecretory effects distinct from this compound .

This compound vs. Pirenzepine

- Mechanistic Divergence: Pirenzepine acts as a norepinephrine receptor antagonist, which contrasts sharply with this compound’s presumed mucosal protection. This highlights the diversity in antiulcer drug targets—ranging from receptor modulation to physical barrier enhancement .

- Structural Complexity : Pirenzepine’s nitrogen-rich heterocyclic structure (C₁₉H₂₁N₅O₂) may confer higher polarity compared to this compound’s predominantly hydrocarbon composition, affecting tissue penetration and side-effect profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.